Discovery and isolation of Pladienolide D from Streptomyces platensis
Discovery and isolation of Pladienolide D from Streptomyces platensis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pladienolide D, a potent antitumor macrolide, was first isolated from the fermentation broth of the engineered actinomycete Streptomyces platensis Mer-11107.[1][2] This class of natural products has garnered significant interest within the scientific community due to its unique mechanism of action, which involves the modulation of the spliceosome, a critical cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing. Pladienolides exert their biological activity by directly binding to the SF3b subunit of the spliceosome, thereby inhibiting its function.[3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of Pladienolide D, presenting detailed experimental protocols and quantitative data to aid researchers in this field.
Discovery from Streptomyces platensis Mer-11107
Pladienolide D, along with its congeners (Pladienolides A-G), was discovered and isolated by researchers at Eisai Co., Ltd. from the culture broth of Streptomyces platensis Mer-11107, an engineered strain of the bacterium.[1][2][6][7][8] The discovery was the result of a screening program aimed at identifying novel inhibitors of hypoxia-induced gene expression, a key process in tumor angiogenesis and survival.
Fermentation of Streptomyces platensis Mer-11107 for Pladienolide D Production
The production of Pladienolide D is achieved through the fermentation of Streptomyces platensis Mer-11107. The following protocol is a synthesized representation based on the available literature.
Culture Media and Conditions
Successful fermentation requires optimized media composition and culture parameters to ensure robust growth of the microorganism and efficient production of the target metabolite.
| Component | Concentration |
| Seed Medium | |
| Glucose | 1.0% (w/v) |
| Soluble Starch | 2.4% (w/v) |
| Yeast Extract | 0.3% (w/v) |
| Meat Extract | 0.3% (w/v) |
| Peptone | 0.5% (w/v) |
| CaCO₃ | 0.2% (w/v) |
| Production Medium | |
| Soluble Starch | 4.0% (w/v) |
| Glucose | 1.0% (w/v) |
| Soybean Meal | 2.0% (w/v) |
| Yeast Extract | 0.5% (w/v) |
| CaCO₃ | 0.2% (w/v) |
| pH | Adjusted to 7.0 before sterilization |
Table 1: Composition of Seed and Production Media for Streptomyces platensis Mer-11107 Fermentation.
Fermentation Protocol
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Inoculum Preparation: A loopful of a slant culture of Streptomyces platensis Mer-11107 is inoculated into a 50 mL test tube containing 10 mL of seed medium. The culture is incubated at 28°C for 48 hours on a reciprocal shaker.
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Seed Culture: The resulting seed culture (2 mL) is transferred to a 500 mL Erlenmeyer flask containing 100 mL of the same seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker.
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Production Culture: The seed culture (5 mL) is then used to inoculate a 2 L Erlenmeyer flask containing 500 mL of the production medium. The production culture is incubated at 28°C for 7 days on a rotary shaker.
Isolation and Purification of Pladienolide D
The following protocol outlines the steps for extracting and purifying Pladienolide D from the fermentation broth. This is a generalized procedure based on common techniques for isolating natural products from microbial cultures.[9][10][11][12][13]
Extraction
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Harvesting: After 7 days of fermentation, the culture broth is harvested.
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Mycelial Separation: The broth is centrifuged to separate the mycelia from the supernatant.
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Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelia are also extracted with acetone, and the acetone extract is concentrated and then partitioned between ethyl acetate and water. The ethyl acetate layers from both extractions are combined.
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Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.
Purification
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Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).
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Preparative HPLC: Fractions containing Pladienolide D are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water as the mobile phase.
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Crystallization: The purified Pladienolide D fraction is concentrated and crystallized from a suitable solvent system (e.g., methanol/water) to yield pure Pladienolide D.
Biological Activity and Mechanism of Action
Pladienolide D exhibits potent antiproliferative activity against a range of human cancer cell lines. Its primary molecular target is the SF3b complex, a key component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[3][4][5]
Inhibition of Pre-mRNA Splicing
By binding to SF3b1, a subunit of the SF3b complex, Pladienolide D stalls the spliceosome in an inactive conformation, preventing the catalytic steps of splicing. This leads to the accumulation of unspliced pre-mRNAs and ultimately triggers cell cycle arrest and apoptosis in cancer cells.
In Vitro Antiproliferative Activity
The antiproliferative activity of Pladienolide D and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate their potent cytotoxic effects.
| Compound | Cell Line | IC₅₀ (nM) |
| Pladienolide D | U251 (Glioma) | 1.8 |
| Pladienolide B | U251 (Glioma) | 0.4 |
| Pladienolide D | WiDr (Colon) | 3.4 |
| Pladienolide B | WiDr (Colon) | 0.9 |
| Pladienolide D | DLD-1 (Colon) | 2.9 |
| Pladienolide B | DLD-1 (Colon) | 0.8 |
Table 2: In Vitro Antiproliferative Activity of Pladienolide D and B against Human Cancer Cell Lines. Data synthesized from available literature.[1][6]
Experimental Protocols for Biological Evaluation
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
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Compound Treatment: Prepare serial dilutions of Pladienolide D in culture medium. Replace the medium in the wells with 100 µL of the Pladienolide D dilutions. Include a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability versus the log of the drug concentration.
In Vitro Splicing Assay
This assay is used to determine the effect of Pladienolide D on pre-mRNA splicing using HeLa cell nuclear extracts.[18][19][20][21]
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following:
-
HeLa cell nuclear extract (8-12 µL)
-
Splicing buffer (containing ATP, MgCl₂, and KCl)
-
³²P-labeled pre-mRNA substrate
-
Pladienolide D at various concentrations (or DMSO as a control)
-
Nuclease-free water to a final volume of 25 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
RNA Extraction: Stop the reaction by adding a stop solution (containing proteinase K and SDS) and extract the RNA using a phenol:chloroform:isoamyl alcohol mixture.
-
RNA Precipitation: Precipitate the RNA with ethanol.
-
Analysis: Resuspend the RNA pellet in formamide loading buffer, denature at 95°C, and separate the RNA products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled RNA bands (pre-mRNA, splicing intermediates, and mature mRNA) by autoradiography. Inhibition of splicing will be indicated by a decrease in the amount of mature mRNA and an accumulation of pre-mRNA.
Conclusion
Pladienolide D represents a significant discovery in the field of natural product chemistry and cancer biology. Its unique mode of action, targeting the spliceosome, has opened new avenues for the development of novel anticancer therapeutics. The detailed protocols and data presented in this technical guide are intended to facilitate further research into this promising class of compounds and their potential clinical applications. Continued investigation into the structure-activity relationships of pladienolides and their interactions with the spliceosome will be crucial for the design of next-generation splicing modulators with improved efficacy and safety profiles.
References
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